2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a cyclopropylmethoxy group, a trifluoromethyl-substituted phenyl group, and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 2-(trifluoromethyl)phenylamine: This can be achieved through the trifluoromethylation of aniline derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Formation of isonicotinoyl chloride: Isonicotinic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Coupling Reaction: The 2-(trifluoromethyl)phenylamine is then coupled with isonicotinoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
Introduction of Cyclopropylmethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Catalysts such as palladium or copper, and specific solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)benzamide
- 2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)pyridinecarboxamide
- 2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)benzoic acid
Uniqueness
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the isonicotinamide moiety contributes to its potential biological activities.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)12-7-8-21-15(9-12)24-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZBEULOGFQDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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